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Compound of Interest

Compound Name: 4-Benzoyl-3-nitropyridine

CAS No.: 164219-72-1

Cat. No.: B062680

Get Quote

Executive Summary
4-Benzoyl-3-nitropyridine (CAS: Not widely listed as commodity; IUPAC: (3-nitropyridin-4-yl)

(phenyl)methanone) is a high-value heterocyclic building block used primarily in the synthesis

of fused polycyclic systems. Its structural uniqueness lies in the ortho-disposition of a strong

electron-withdrawing nitro group relative to the benzoyl moiety on the pyridine ring. This "push-

pull" electronic environment makes it a potent electrophile and a versatile precursor for 3-

amino-4-benzoylpyridine, a "privileged scaffold" for generating 1,6-naphthyridines, pyrido[3,4-

d]pyrimidines, and pyrido[3,4-b]indoles (γ-carbolines).

This guide details the physicochemical profile, validated synthesis protocols, and critical

cyclization pathways of 4-benzoyl-3-nitropyridine for researchers in medicinal chemistry.
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Property Description

Chemical Name (3-Nitropyridin-4-yl)(phenyl)methanone

Molecular Formula C₁₂H₈N₂O₃

Molecular Weight 228.21 g/mol

Appearance Pale yellow to yellow crystalline solid

Solubility
Soluble in DCM, CHCl₃, EtOAc, DMSO;

sparingly soluble in water.

Electronic Character
Highly electron-deficient pyridine ring due to 3-

NO₂ and 4-C(O)Ph groups.

Key Reactivity
Nucleophilic aromatic substitution (SNAr) at

C2/C6; Nitro reduction; Carbonyl condensation.

Synthetic Routes & Protocols
Synthesis of 4-benzoyl-3-nitropyridine is non-trivial due to the deactivated nature of the

pyridine ring. Two primary methodologies are established: Direct Nitration (preferred for scale)

and Oxidative Functionalization (preferred for diversity).

Method A: Modified Nitration of 4-Benzoylpyridine
(Recommended)
Based on the Katritzky protocol for deactivated pyridines.

Principle: Standard mixed-acid nitration fails due to protonation of the pyridine nitrogen, which

deactivates the ring. Using Trifluoroacetic Anhydride (TFAA) generates the highly electrophilic

trifluoroacetyl nitrate species, enabling nitration at the 3-position despite the deactivating 4-

benzoyl group.

Protocol:

Reagent Setup: In a flame-dried round-bottom flask under N₂, dissolve 4-benzoylpyridine

(1.0 equiv) in TFAA (4–5 equiv).
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Nitration: Cool the solution to 0°C. Add fuming HNO₃ (1.1 equiv) dropwise over 30 minutes.

Critical Control: Maintain temperature <5°C to prevent over-nitration or decomposition.

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor

by TLC (EtOAc/Hexane 1:1) or LCMS.

Workup: Pour the mixture onto crushed ice. Neutralize carefully with solid NaHCO₃ or 10%

NaOH to pH 7–8.

Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and

concentrate.

Purification: Recrystallize from EtOH or purify via flash chromatography (SiO₂, 0-40% EtOAc

in Hexanes) to yield the yellow solid product.

Method B: Oxidation of (3-Nitropyridin-4-yl)
(phenyl)methanol
Best for generating analogues with substituted phenyl rings.

Pathway:

Precursor Synthesis: React 4-chloro-3-nitropyridine with benzaldehyde (via lithiation of the

pyridine at -78°C) OR react 4-formyl-3-nitropyridine with phenylmagnesium bromide.

Oxidation: Treat the resulting alcohol intermediate with Jones Reagent (CrO₃/H₂SO₄) or PCC

(Pyridinium Chlorochromate) in DCM to yield the ketone.

Reactivity & Transformations
The core utility of 4-benzoyl-3-nitropyridine lies in its transformation into the 3-amino-4-

benzoylpyridine scaffold, which serves as a "linchpin" for cyclization.

Pathway 1: Reduction to 3-Amino-4-benzoylpyridine
The nitro group is selectively reduced to the amine without affecting the ketone, provided mild

conditions are used.
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Reagents: Fe powder / NH₄Cl in EtOH/H₂O (70°C) OR SnCl₂ in EtOH.

Outcome: Yields (3-aminopyridin-4-yl)(phenyl)methanone.

Significance: This intermediate possesses both a nucleophile (NH₂) and an electrophile

(C=O) in an ortho relationship, primed for condensation.

Pathway 2: Friedländer Condensation (Synthesis of 1,6-
Naphthyridines)
Reacting the amine intermediate with ketones or active methylenes yields 1,6-naphthyridines, a

scaffold found in kinase inhibitors and antimalarials.

Mechanism: Condensation of the amino group with a carbonyl, followed by intramolecular

cyclization onto the benzoyl ketone.

Target:4-Phenyl-1,6-naphthyridine derivatives.

Pathway 3: Synthesis of Pyrido[3,4-d]pyrimidines
Reaction with urea, formamide, or guanidine leads to cyclization at the nitrogen and the ketone

carbon.

Target:4-Phenylpyrido[3,4-d]pyrimidin-2(1H)-one.

Visualizing the Chemical Space
The following diagram illustrates the synthesis and downstream applications of 4-benzoyl-3-
nitropyridine.

4-Benzoylpyridine

HNO3 / TFAA
(Nitration)

4-Benzoyl-3-nitropyridine
(Key Scaffold)

 Electrophilic Subst. Fe / NH4Cl
(Reduction) 3-Amino-4-benzoylpyridine Nitro Reduction

4-Phenyl-1,6-naphthyridines
(via Friedländer) + Ketones/Aldehydes

Pyrido[3,4-d]pyrimidines
(via Urea/Guanidine)

 + Urea/Formamide
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Click to download full resolution via product page

Caption: Synthetic workflow from 4-benzoylpyridine to fused heterocyclic drug scaffolds via the

3-nitro intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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